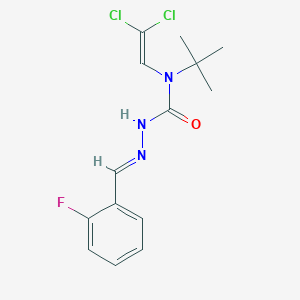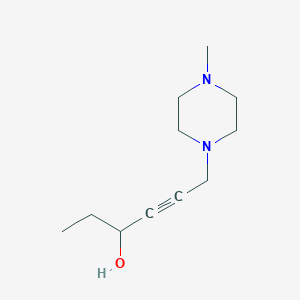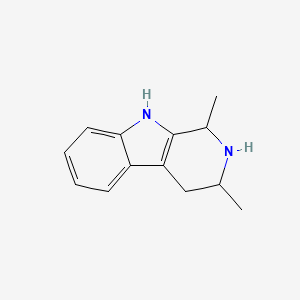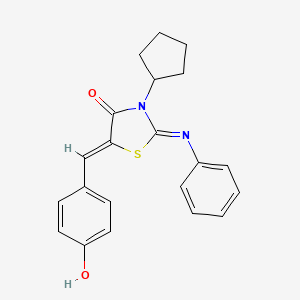![molecular formula C20H19N3O3S B11092911 (2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11092911.png)
(2Z)-2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3-ONE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization: Introduction of the nitrophenyl and methylpiperazino groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, or strong bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigations into the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of the compound’s potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3-ONE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Other compounds with the benzothiophene core, such as raloxifene and zileuton.
Nitrophenyl Compounds: Compounds containing the nitrophenyl group, known for their diverse biological activities.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2Z)-2-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C20H19N3O3S/c1-21-8-10-22(11-9-21)16-7-6-14(12-17(16)23(25)26)13-19-20(24)15-4-2-3-5-18(15)27-19/h2-7,12-13H,8-11H2,1H3/b19-13- |
InChI Key |
OBKVEGSZDNHKMF-UYRXBGFRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=C\3/C(=O)C4=CC=CC=C4S3)[N+](=O)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11092843.png)
![(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B11092844.png)
![3-(2,6-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11092849.png)
![1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine](/img/structure/B11092854.png)

![4-bromo-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11092877.png)

![phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11092893.png)
![5-Bromo-2-hydroxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11092899.png)
![2-[(2Z)-4-(naphthalen-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11092903.png)
![1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11092908.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11092917.png)

